Benzyl 3,4-diaminopiperidine-1-carboxylate
Description
Benzyl 3,4-diaminopiperidine-1-carboxylate is a piperidine derivative featuring two amine groups at positions 3 and 4 of the piperidine ring, with a benzyloxycarbonyl (Cbz) protective group at the 1-position. This structural motif is critical in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. Piperidine derivatives are often utilized as intermediates in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
benzyl 3,4-diaminopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2 |
InChI Key |
SRYYLAJFLRDCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1N)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,4-diaminopiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3,4-diaminopiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,4-diaminopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Neuropharmacology
Benzyl 3,4-diaminopiperidine-1-carboxylate has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that it may act as an antagonist or modulator at these sites, influencing mood and behavior. Its ability to inhibit cholinesterases positions it as a candidate for treating neurodegenerative diseases like Alzheimer's disease.
Cancer Therapy
Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, derivatives of this compound have demonstrated significant anticancer activity by inducing apoptosis in hypopharyngeal tumor cells . Its mechanism of action involves the accumulation of reactive oxygen species and mitochondrial depolarization, leading to cell death .
Enzyme Inhibition
The compound exhibits inhibitory effects on enzymes critical to neurotransmitter degradation, such as acetylcholinesterase and butyrylcholinesterase. This characteristic is particularly relevant in the context of Alzheimer's disease management, where enhancing cholinergic signaling can mitigate symptoms.
Neuroprotective Effects
In studies involving oxidative stress-induced neurotoxicity models, derivatives of this compound showed potential in protecting neuronal cells from damage. This suggests its utility in developing neuroprotective agents .
Anticancer Activity
A specific study demonstrated that related compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The findings indicate that these compounds could be further developed as anticancer agents due to their distinct modes of action against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of Benzyl 3,4-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Benzyl 4-aminopiperidine-1-carboxylate exhibits notable irritancy risks, whereas its ethoxy-oxopropyl analog is classified as non-hazardous .
- The tetrahydroisoquinoline bromide derivative’s hazards are likely governed by its ionic nature and bromine content but lack explicit documentation .
Biological Activity
Benzyl 3,4-diaminopiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores various aspects of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with benzyl and amino groups. This structural configuration is significant as it influences the compound's interaction with biological targets. The presence of the piperidine moiety is known to impart various pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Research indicates that compounds with similar piperidine structures often exhibit cytotoxic and antiproliferative effects. For instance, studies have shown that related piperidone derivatives induce apoptosis in cancer cell lines by activating caspases and increasing reactive oxygen species (ROS) levels, leading to mitochondrial depolarization and DNA fragmentation .
Apoptotic Pathways
The induction of apoptosis is a critical mechanism through which this compound may exert its effects. The activation of caspase-3/7 is a hallmark of this process. In vitro assays have demonstrated that similar compounds lead to significant increases in the sub-G0/G1 population in cell cycle analysis, indicating cell death through apoptotic pathways .
Cytotoxic Activity
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | Not specified | Induction of apoptosis via ROS accumulation |
| Related piperidones | Acute lymphoblastic lymphoma | Low micromolar to nanomolar range | Proteasome inhibition and apoptosis activation |
These findings suggest that this compound may share similar mechanisms with other piperidone derivatives in inducing cell death in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with piperidine derivatives:
- Anticancer Activity : A study demonstrated that certain piperidone derivatives exhibited broad cytotoxic activity across multiple cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Properties : Other derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a diverse range of biological activities beyond anticancer effects .
- Molecular Docking Studies : Molecular docking has been employed to elucidate the binding modes of these compounds to their targets, providing insights into structure-activity relationships that can guide future drug design efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
